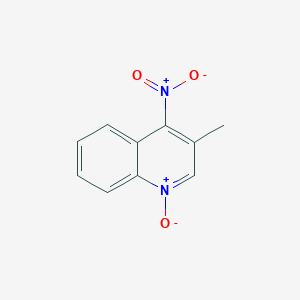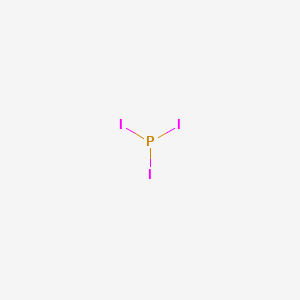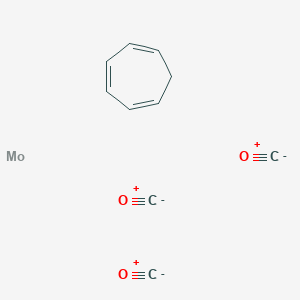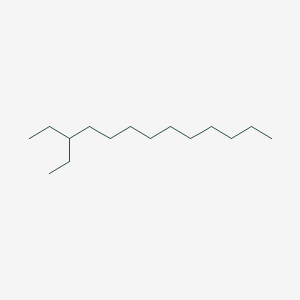
3-Ethyltridecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyltridecane is a hydrocarbon compound that belongs to the alkane family. It has a chemical formula of C14H30 and a molecular weight of 198.39 g/mol. This compound is widely used in various scientific research applications due to its unique properties.
Wirkmechanismus
The mechanism of action of 3-Ethyltridecane is not fully understood. However, it is believed that it interacts with various biological molecules such as proteins and lipids, leading to changes in their structure and function. This interaction may result in the activation or inhibition of various biochemical pathways, leading to physiological effects.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-Ethyltridecane are not well documented. However, some studies have suggested that it may have antimicrobial properties, which could be useful in the development of new antibiotics. Additionally, it may have antioxidant properties, which could be useful in the prevention of various diseases such as cancer and cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-Ethyltridecane is its high purity, which makes it suitable for use as a reference compound in gas chromatography. Additionally, it has a low toxicity, which makes it safe for use in various lab experiments. However, one of the limitations of 3-Ethyltridecane is its high cost, which may limit its use in some research applications.
Zukünftige Richtungen
There are various future directions for the use of 3-Ethyltridecane in scientific research. One of the directions is the development of new materials such as polymers and surfactants. Additionally, it could be used in the development of new antibiotics due to its potential antimicrobial properties. Furthermore, it could be used in the prevention and treatment of various diseases such as cancer and cardiovascular diseases due to its potential antioxidant properties.
Conclusion:
In conclusion, 3-Ethyltridecane is a hydrocarbon compound that has various scientific research applications due to its unique properties. The synthesis of this compound can be achieved through various methods, and its purity can be improved through various purification techniques. While the mechanism of action and physiological effects of 3-Ethyltridecane are not well documented, it has potential antimicrobial and antioxidant properties that could be useful in the development of new antibiotics and the prevention of various diseases.
Synthesemethoden
The synthesis of 3-Ethyltridecane can be achieved through various methods. One of the commonly used methods is the catalytic hydrogenation of 3-Ethyltridecene, which is obtained from the oligomerization of ethylene. Another method involves the alkylation of tridecane with ethylene in the presence of a catalyst. The purity of the synthesized compound can be improved through various purification techniques such as distillation and recrystallization.
Wissenschaftliche Forschungsanwendungen
3-Ethyltridecane has various scientific research applications due to its unique properties. It is widely used as a reference compound in gas chromatography for the analysis of complex mixtures. It is also used as a standard in the identification of hydrocarbon compounds in various environmental and biological samples. Additionally, 3-Ethyltridecane is used in the development of new materials such as polymers and surfactants.
Eigenschaften
CAS-Nummer |
13286-73-2 |
|---|---|
Produktname |
3-Ethyltridecane |
Molekularformel |
C15H32 |
Molekulargewicht |
212.41 g/mol |
IUPAC-Name |
3-ethyltridecane |
InChI |
InChI=1S/C15H32/c1-4-7-8-9-10-11-12-13-14-15(5-2)6-3/h15H,4-14H2,1-3H3 |
InChI-Schlüssel |
YHMLBHVOZGLKCN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(CC)CC |
Kanonische SMILES |
CCCCCCCCCCC(CC)CC |
Synonyme |
3-Ethyltridecane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-](/img/structure/B84913.png)
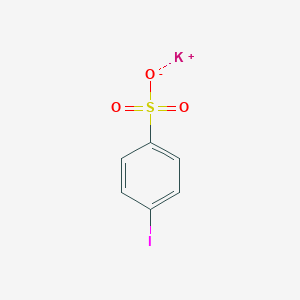
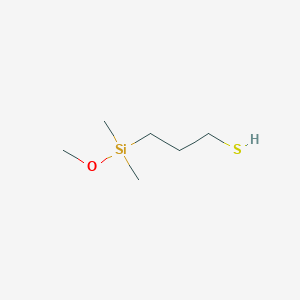
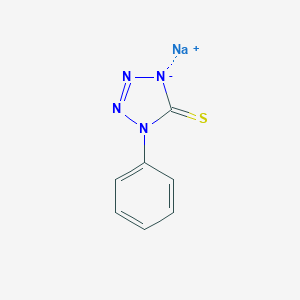
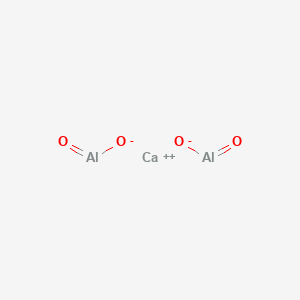
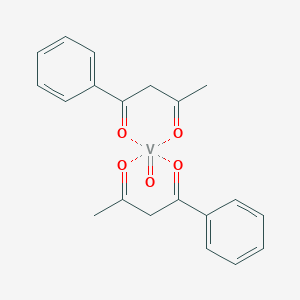
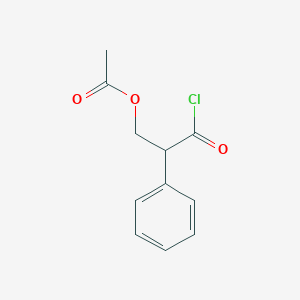
![(8S,9S,10R,13S,14S)-16-Acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B84927.png)
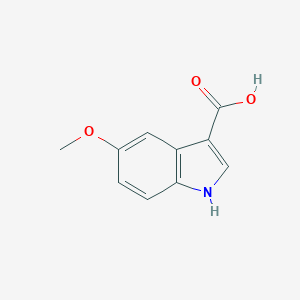
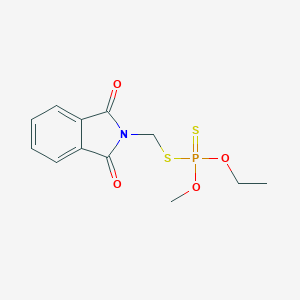
![2-[(1R,4S,10S,13S,16S,34S)-34-Butan-2-yl-13-[(2R,3S)-3,4-dihydroxybutan-2-yl]-8,22-dihydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid](/img/structure/B84932.png)
